1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a methylmethanamine group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine typically involves the bromination of 3-methylpyridine followed by the introduction of the N-methylmethanamine group. One common method involves the following steps:
Bromination: 3-methylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then reacted with N-methylmethanamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and arylboronic acids for Suzuki reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
- 1-(5-Bromo-3-methylpyridin-2-yl)ethanone
- 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Uniqueness
1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
245765-72-4 |
---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-6-3-7(9)4-11-8(6)5-10-2/h3-4,10H,5H2,1-2H3 |
InChI Key |
HTILQOYEWJEMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CNC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.